molecular formula C2H3BrO B052409 Acetyl bromide-13C2 CAS No. 113638-93-0

Acetyl bromide-13C2

Cat. No.: B052409
CAS No.: 113638-93-0
M. Wt: 124.93 g/mol
InChI Key: FXXACINHVKSMDR-ZDOIIHCHSA-N
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Description

Acetyl bromide-13C2 is a labeled compound where the carbon atoms in the acetyl group are isotopically enriched with carbon-13. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways. The molecular formula for this compound is 13CH313COBr, and it has a molecular weight of 124.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl bromide-13C2 can be synthesized by reacting phosphorus tribromide with acetic acid enriched with carbon-13. The reaction proceeds as follows: [ 3 , \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 , \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus tribromide acts as a brominating agent, converting acetic acid into acetyl bromide .

Industrial Production Methods: While the industrial production of this compound is not widely documented, it is likely produced in specialized facilities that handle isotopically labeled compounds. The process would involve the same reaction as above but on a larger scale, ensuring high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Acetyl bromide-13C2 undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]

    Substitution: Reacts with alcohols to form acetate esters and with amines to form acetamides. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]

Common Reagents and Conditions:

    Hydrolysis: Water, typically at room temperature.

    Substitution: Alcohols or amines, often in the presence of a base to neutralize the hydrobromic acid formed.

Major Products:

Scientific Research Applications

Acetyl bromide-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of acetyl bromide-13C2 is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles such as water, alcohols, and amines, transferring the acetyl group to the nucleophile. This transfer is facilitated by the electrophilic nature of the carbonyl carbon in the acetyl bromide, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

    Acetyl Chloride: Similar in structure but contains a chlorine atom instead of bromine. It is also used as an acylating agent but is less reactive than acetyl bromide.

    Acetyl Iodide: Contains an iodine atom instead of bromine. It is more reactive than acetyl bromide due to the larger atomic radius of iodine.

    Acetyl Fluoride: Contains a fluorine atom instead of bromine.

Uniqueness of Acetyl Bromide-13C2: The uniqueness of this compound lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving tracing and detailed structural analysis. The presence of the bromine atom also makes it more reactive compared to its chlorine and fluorine counterparts, providing distinct advantages in certain chemical reactions .

Properties

IUPAC Name

acetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXACINHVKSMDR-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481741
Record name Acetyl bromide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113638-93-0
Record name Acetyl bromide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113638-93-0
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